Silybin, a major flavonolignan, is a natural compound primarily isolated from the seeds of milk thistle (Silybum marianum (L.) Gaertn), a member of the Asteraceae family. [, ] Silybin is the primary active constituent of silymarin, a standardized extract from milk thistle seeds. [, , ] While frequently recognized for its hepatoprotective properties, silybin's diverse biological activities have sparked significant interest in scientific research across various fields. [, , , ]
Silibinin, a flavonoid extracted from the milk thistle plant (Silybum marianum), is recognized for its antioxidant and anticancer properties. It has been extensively studied for its potential therapeutic applications across various cancers, including prostate, breast, and liver cancers. Despite its promising effects, silibinin faces challenges in clinical use due to low solubility and poor oral bioavailability.
Silibinin is primarily derived from the seeds of the milk thistle plant. The extraction process typically involves solvent extraction methods that isolate silibinin from other components of silymarin, a complex of flavonolignans.
Silibinin belongs to the class of compounds known as flavonoids, specifically categorized as flavonolignans. It exists in two main forms: silibinin A and silibinin B, which are diastereomers differing in their stereochemistry.
Silibinin can be synthesized through various methods, including:
The synthesis process often includes:
Silibinin has a complex molecular structure characterized by multiple hydroxyl groups and a unique flavonoid backbone. Its chemical formula is , and it has a molecular weight of 482.44 g/mol.
The structural analysis can be performed using techniques such as:
Silibinin undergoes various chemical reactions that enhance its therapeutic potential:
The alkylation process typically involves:
Silibinin exerts its anticancer effects through several mechanisms:
In vitro studies have shown that silibinin can induce apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential.
Studies have shown that modifications to the silibinin structure can significantly enhance its solubility and bioavailability, making it more effective for therapeutic use .
Silibinin has a wide range of scientific uses, including:
Silibinin exerts potent epigenetic effects in non-small cell lung cancer (NSCLC) by inhibiting histone deacetylase (HDAC) activity. In H1299, H358, and H322 NSCLC cell lines, silibinin (75–100 μM) reduces HDAC1-3 protein expression and suppresses total HDAC activity in a dose- and time-dependent manner. This inhibition leads to global hyperacetylation of histone H3 (∼2-fold increase) and H4 (∼3-fold increase) within 24 hours, chromatin remodeling that reactivates silenced tumor suppressor genes [2] [9].
The epigenetic modifications enhance accessibility of the p21 (CDKN1A) promoter region. Chromatin immunoprecipitation (ChIP) assays confirm enriched acetylated histone H3/H4 binding at this locus, driving p21 transcriptional upregulation (5–8-fold). Elevated p21 subsequently promotes proteasomal degradation of cyclin B1, halting G2/M phase progression and inducing cell cycle arrest [9].
Table 1: Epigenetic Effects of Silibinin in NSCLC Models
Cell Line | HDACs Downregulated | Histone Modification | Key Functional Outcome | Reference |
---|---|---|---|---|
H1299 | HDAC1, HDAC2, HDAC3 | ↑Ac-H3, ↑Ac-H4 | p21 activation → Cyclin B1 degradation | [9] |
H358 | HDAC1, HDAC2, HDAC3 | ↑Ac-H3, ↑Ac-H4 | G2/M arrest | [9] |
H322 | HDAC1, HDAC2, HDAC3 | ↑Ac-H4 (sustained) | Synergy with HDAC inhibitors | [2] |
Silibinin synergizes with HDAC inhibitors (TSA, SAHA), exhibiting combination indices (CI) <0.1 (strong synergy). This regimen amplifies p21 induction, causing profound G2/M arrest (56–60% of cells) and caspase-dependent apoptosis through PARP cleavage [9]. Silibinin also restores E-cadherin expression in NSCLC cells with epigenetically silenced CDH1 genes by suppressing transcriptional repressors like Zeb1 [2].
Silibinin enhances antitumor immunity by disrupting the JAK2/STAT5/PD-L1 signaling cascade. In A549, H292, and H460 NSCLC cells, silibinin (50–400 μM) binds epidermal growth factor receptor (EGFR), inhibiting its phosphorylation. This suppresses downstream JAK2 activation and STAT5 phosphorylation, reducing nuclear translocation of STAT5 [3].
STAT5 acts as a transcriptional activator of PD-L1. Silibinin disrupts STAT5 binding to the PD-L1 promoter, decreasing PD-L1 protein expression by 40–65%. This reverses immune evasion by restoring CD8+ T cell-mediated tumor cell killing. Additionally, silibinin downregulates metastasis-promoting factors: Matrix metalloproteinases (MMP-2/9) and vascular endothelial growth factor (VEGF) [3] [6].
Table 2: Silibinin-Mediated Downregulation of Metastasis and Immune Evasion Proteins
Target | Reduction (%) | Biological Consequence | Cancer Model |
---|---|---|---|
PD-L1 | 40–65 | Enhanced T-cell cytotoxicity | NSCLC |
MMP-2 | 55–70 | Inhibition of invasion and migration | NSCLC |
MMP-9 | 60–75 | Reduced extracellular matrix degradation | NSCLC |
VEGF | 45–60 | Suppressed angiogenesis | NSCLC, Cholangiocarcinoma |
The combinatorial effect is significant: Silibinin simultaneously impedes tumor cell invasiveness (via MMPs), angiogenesis (via VEGF), and immune checkpoint activation (via PD-L1), making it a multi-pronged immunotherapeutic candidate [3] [6].
Silibinin targets hypoxia-driven tumor angiogenesis by modulating HIF-1α stability and activity. Under normoxic conditions, silibinin promotes proteasomal degradation of HIF-1α by enhancing von Hippel-Lindau (pVHL) E3 ligase activity. This reduces HIF-1α nuclear accumulation by 50–70% in TFK-1 cholangiocarcinoma and A549 NSCLC cells [3] [10].
HIF-1α suppression transcriptionally downregulates pro-angiogenic factors:
In vitro angiogenesis assays confirm silibinin (200 μM) reduces endothelial tube formation by 65–80% and microvessel density in tumor xenografts. This anti-angiogenic effect synergizes with silibinin’s metabolic reprogramming of cancer cells: By suppressing HIF-1α/GLUT-1, silibinin induces energy stress and inhibits ATP production in hypoxic niches [3] [10].
Silibinin induces G0/G1 and G2/M cell cycle arrest by targeting key regulators:
In T47D breast cancer cells, silibinin combined with chrysin synergistically (CI=1) suppresses proliferation. Quantitative PCR shows co-downregulation of cyclin D1 and hTERT (p=0.05), confirming dual targeting of cell cycle progression and immortalization pathways [1].
In NSCLC (H1299, H460, H322), silibinin (50–75 μM) differentially modulates cyclins and CDK inhibitors:
Silibinin impairs cancer stem cell (CSC) self-renewal and reverses epithelial-mesenchymal transition (EMT) across malignancies:
Breast Cancer:
Cholangiocarcinoma (TFK-1):
Table 3: Silibinin’s Effects on EMT/CSC Markers in Experimental Models
Cancer Type | Target | Regulation | Functional Impact |
---|---|---|---|
Breast | OCT4/SOX2/NANOG | ↓ 50–70% | Reduced tumorsphere formation |
Breast | CD44+/CD24- population | ↓ 60% | Loss of self-renewal capacity |
Breast | Vimentin, Slug | ↓ 40–60% | MET induction |
Cholangiocarcinoma | E-cadherin | ↑ 2.5-fold | Restored cell adhesion |
Cholangiocarcinoma | N-cadherin | ↓ 62% | Inhibited migration |
Silibinin’s MET (mesenchymal-epithelial transition) induction re-sensitizes CSCs to apoptosis. In vivo, intra-tumoral silibinin (2 mg/kg) reduces breast tumor volume by 2.8-fold and decreases lung metastasis by 70% in murine models [4] [7] [10].
Comprehensive Compound List
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1